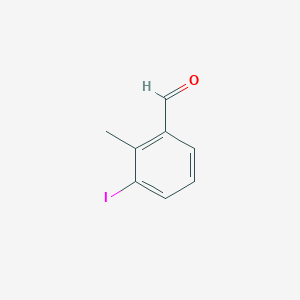

3-Iodo-2-methylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Iodo-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H7IO . It has a molecular weight of 246.05 . It is a solid substance and its IUPAC name is 3-iodo-2-methylbenzaldehyde .

Molecular Structure Analysis

The InChI code for 3-Iodo-2-methylbenzaldehyde is 1S/C8H7IO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 . This indicates that the compound has a benzene ring with an iodine atom and a methyl group attached to it.Physical And Chemical Properties Analysis

3-Iodo-2-methylbenzaldehyde has a density of 1.8±0.1 g/cm3 . Its boiling point is 282.4±28.0 °C at 760 mmHg . The compound has a molar refractivity of 50.7±0.3 cm3 . It has one freely rotating bond . Its polar surface area is 17 Å2 , and its molar volume is 139.4±3.0 cm3 .Aplicaciones Científicas De Investigación

Flavor Compounds in Food

3-Iodo-2-methylbenzaldehyde is related to branched aldehydes like 2-methyl propanal and 3-methyl butanal, which are crucial for the flavor in many food products. These aldehydes emerge from amino acids and are present in both fermented and non-fermented food items. Understanding the pathways of these aldehydes' formation is key for controlling their levels, which is crucial for achieving the desired flavor profiles in food products (Smit, Engels, & Smit, 2009).

Synthesis of Vanillin

3-Iodo-2-methylbenzaldehyde is structurally similar to vanillin (4-hydroxy-3-methoxybenzaldehyde), an essential compound used extensively in the pharmaceutical, perfumery, and food flavoring industries. Detailed methodologies for synthesizing vanillin have been thoroughly reviewed, indicating the broader applications and importance of structurally similar benzaldehydes in various industries (Tan Ju & Liao Xin, 2003).

Catalytic Oxidation of Lignins

The process of catalytically oxidizing lignins into aromatic aldehydes like vanillin and syringaldehyde has been extensively reviewed. This process is affected by factors such as the nature of the lignin, oxidant, temperature, and mass transfer. The review underscores the potential of converting lignins into valuable aromatic aldehydes using catalytic oxidation, which is closely related to the chemical properties and applications of 3-Iodo-2-methylbenzaldehyde (Tarabanko & Tarabanko, 2017).

Antimalarial Activity

In the context of marine-derived natural products, aromatic compounds like p-hydroxybenzaldehyde have shown significant antimalarial activity. This underscores the broader potential of structurally related benzaldehydes, such as 3-Iodo-2-methylbenzaldehyde, in the development of antimalarial agents (Wright et al., 1996).

Organic Synthesis and Green Chemistry

3-Iodo-2-methylbenzaldehyde is structurally analogous to other aldehydes used in organic synthesis. For instance, recent advancements in the three-component cyclocondensation of dimedone with aldehydes and malononitrile for constructing tetrahydrobenzo[b]pyrans highlight the significance of such aldehydes in organic chemistry. These reactions often employ green solvents and environmentally friendly catalysts, aligning with the principles of green chemistry (Kiyani, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do.

Propiedades

IUPAC Name |

3-iodo-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGFLJRDRKUCCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-methylbenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2819498.png)

![(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2819500.png)

![tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate](/img/structure/B2819507.png)

![3-Methoxyspiro[3.3]heptan-1-ol](/img/structure/B2819509.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2819518.png)

![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)

![Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate](/img/structure/B2819521.png)